4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
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Overview
Description
4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound that features a pyranone core structure
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with similar structures are often involved inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound may be involved in biochemical pathways related to Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
Compounds involved in suzuki–miyaura (sm) cross-coupling reactions often result in the formation of new carbon-carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
The action of the compound, including its efficacy and stability, may be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyranone core followed by the introduction of the piperidine and pyridine moieties through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranone derivatives and piperidine-containing molecules. Examples are:
- 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one analogs with different substituents on the pyridine or piperidine rings.
- Other pyranone-based compounds with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(22)15-4-3-7-19-17(15)23-2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAPKYZBKNGUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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